2-(Naphthalen-1-yl)quinoline

Catalog No.
S15766430
CAS No.
M.F
C19H13N
M. Wt
255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Naphthalen-1-yl)quinoline

Product Name

2-(Naphthalen-1-yl)quinoline

IUPAC Name

2-naphthalen-1-ylquinoline

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

InChI

InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H

InChI Key

IXVWMXLBXQAMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3

2-(Naphthalen-1-yl)quinoline is an organic compound characterized by its unique structure, which consists of a naphthalene ring attached to a quinoline moiety. Its molecular formula is C15H11NC_{15}H_{11}N, and it features a fused aromatic system that imparts significant chemical and biological properties. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its potential applications and interesting reactivity patterns.

  • Oxidation: This compound can be oxidized to form various derivatives, including quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, leading to the formation of substituted naphthalene derivatives. Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are often used in these reactions.

Research indicates that 2-(Naphthalen-1-yl)quinoline exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. Some derivatives have shown inhibitory effects on specific enzymes, such as dihydroorotate dehydrogenase and Mycobacterium tuberculosis DNA gyrase, suggesting that this compound may interact with critical biological targets . Its mechanism of action often involves modulation of enzyme activity or receptor interactions, leading to varied pharmacological effects.

The synthesis of 2-(Naphthalen-1-yl)quinoline can be achieved through several methods:

  • Friedländer Synthesis: This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst. Typical reaction conditions include solvents like ethanol or acetic acid and catalysts such as sulfuric acid or hydrochloric acid.
  • Pfitzinger Reaction: A multicomponent reaction that utilizes an isatin derivative and an aryl ketone bearing the desired substituent at the 2-position of the quinoline ring.
  • Doebner Reaction: Another multicomponent reaction involving an aryl aldehyde, an aniline derivative, and pyruvic acid .

These synthetic routes allow for the production of 2-(Naphthalen-1-yl)quinoline with varying degrees of complexity and yield.

2-(Naphthalen-1-yl)quinoline has diverse applications across multiple fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic roles in treating various diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound is used in developing dyes and pigments due to its vibrant color properties.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 2-(Naphthalen-1-yl)quinoline with biological macromolecules have revealed its potential as a lead compound for drug development. The specific interactions often depend on the structural modifications made to the parent compound. For instance, certain derivatives have demonstrated enhanced binding affinity to target enzymes or receptors, which could lead to improved pharmacological profiles .

Several compounds share structural similarities with 2-(Naphthalen-1-yl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Biphenyl-4-yl-quinolineContains biphenyl instead of naphthaleneEnhanced stability due to additional aromaticity
2-Methyl-quinolineMethyl group at the 2-positionIncreased lipophilicity affecting biological activity
2-Phenyl-quinolinePhenyl group at the 2-positionVariation in electronic properties affecting reactivity
2-Thiophen-2-yl-quinolineThiophene ring instead of naphthaleneDifferent electronic characteristics impacting reactivity

Uniqueness

The uniqueness of 2-(Naphthalen-1-yl)quinoline lies in its specific structural features that combine a naphthalene ring with a quinoline framework. This configuration imparts distinct chemical behaviors and biological activities that differentiate it from other similar compounds. Its potential for further functionalization makes it a valuable candidate in synthetic organic chemistry and drug discovery .

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

255.104799419 g/mol

Monoisotopic Mass

255.104799419 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types